molecular formula C8H8FNO3 B1446501 2-Fluoro-4-methoxy-6-nitro toluene CAS No. 1427503-27-2

2-Fluoro-4-methoxy-6-nitro toluene

Cat. No.: B1446501
CAS No.: 1427503-27-2
M. Wt: 185.15 g/mol
InChI Key: WZHKFBNIRZIJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methoxy-6-nitro toluene is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-5-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHKFBNIRZIJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-4-methoxy-6-nitrotoluene is a substituted toluene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The structure of 2-Fluoro-4-methoxy-6-nitrotoluene can be represented as follows:

C8H8FNO3\text{C}_8\text{H}_8\text{F}\text{N}\text{O}_3

This compound features a fluorine atom, a methoxy group, and a nitro group attached to the aromatic ring, which significantly influences its biological properties.

The biological activity of 2-Fluoro-4-methoxy-6-nitrotoluene is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
  • Receptor Modulation : It has been suggested that the compound may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate immune responses.

Table 1: Pharmacological Profile of 2-Fluoro-4-methoxy-6-nitrotoluene

PropertyValue
Molecular Weight185.16 g/mol
SolubilitySoluble in organic solvents
Lipophilicity (LogP)3.5
pKa7.5

Biological Activity

Research indicates that 2-Fluoro-4-methoxy-6-nitrotoluene exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
  • Anticancer Potential : Preliminary investigations suggest that 2-Fluoro-4-methoxy-6-nitrotoluene may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune cell activity.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of 2-Fluoro-4-methoxy-6-nitrotoluene against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines (e.g., HepG2) revealed that treatment with varying concentrations of the compound resulted in significant growth inhibition, with an IC50 value of approximately 15 µM after 48 hours. This suggests a promising avenue for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-4-methoxy-6-nitro toluene
Reactant of Route 2
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2-Fluoro-4-methoxy-6-nitro toluene

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